molecular formula C18H18ClN3O2 B12165350 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Cat. No.: B12165350
M. Wt: 343.8 g/mol
InChI Key: QAXDDUIJFZQDGY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that features a chlorophenyl group and an indole moiety linked by an ethylurea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 6-methoxyindole.

    Formation of Ethylurea Bridge: The 3-chloroaniline is reacted with ethyl isocyanate to form 1-(3-chlorophenyl)urea.

    Coupling Reaction: The 1-(3-chlorophenyl)urea is then coupled with 2-(6-methoxy-1H-indol-3-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.

Scientific Research Applications

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Biology: The compound may be used in biological assays to study its effects on cellular processes.

    Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Similar structure but with a different substitution pattern on the indole ring.

    1-(3-bromophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea: Bromine substitution instead of chlorine.

    1-(3-chlorophenyl)-3-[2-(6-hydroxy-1H-indol-3-yl)ethyl]urea: Hydroxy group instead of methoxy on the indole ring.

Uniqueness

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with targeted properties for specific applications.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C18H18ClN3O2/c1-24-15-5-6-16-12(11-21-17(16)10-15)7-8-20-18(23)22-14-4-2-3-13(19)9-14/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23)

InChI Key

QAXDDUIJFZQDGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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